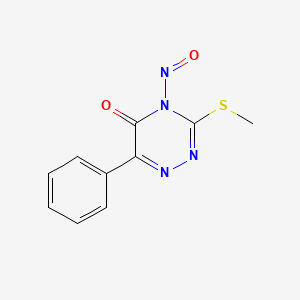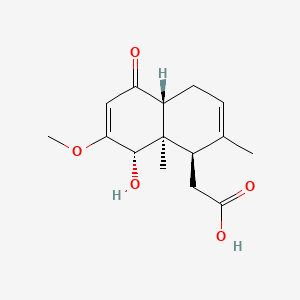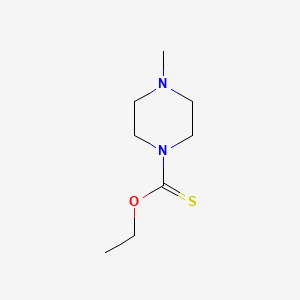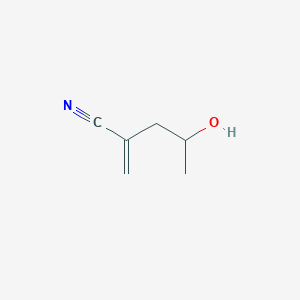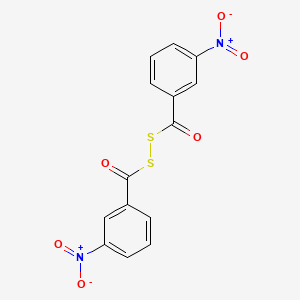
4-Amino-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the condensation of an anthranilic acid or its derivative with an α-amino acid, followed by seven-membered ring closure mediated by either acid or base . Another approach is the Ugi four-component condensation employing a substituted N-Boc protected anthranilic acid, aldehyde, isonitrile, and amine . The base-induced rearrangement of 3-aminoquinoline-2,4-diones to yield 1,4-benzodiazepine-2,5-dione is also a notable method .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow chemistry, which allows for efficient and scalable synthesis. This method involves the use of microreactors and automated systems to control reaction conditions precisely, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced .
Scientific Research Applications
4-Amino-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with GABA-A receptors in the central nervous system. It acts as a GABA modulator, affecting the function of these receptors by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This modulation leads to enhanced inhibitory neurotransmission, resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: This compound is a benzodiazepine derivative with similar pharmacological properties.
7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Another derivative with notable anxiolytic and sedative effects.
2,4-Dimethyl-3H-benzo[b][1,4]diazepine: Known for its unique structure and potential therapeutic applications.
Uniqueness
Properties
CAS No. |
105655-60-5 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-amino-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C9H9N3O2/c10-12-5-8(13)11-7-4-2-1-3-6(7)9(12)14/h1-4H,5,10H2,(H,11,13) |
InChI Key |
BYEAHUPLOAJOPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=O)N1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile](/img/structure/B14342687.png)

![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)


